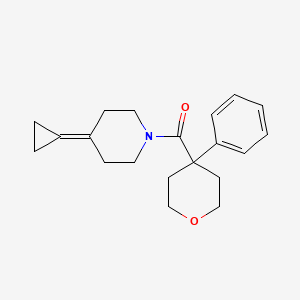

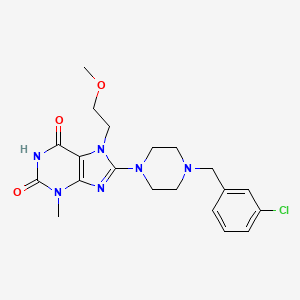

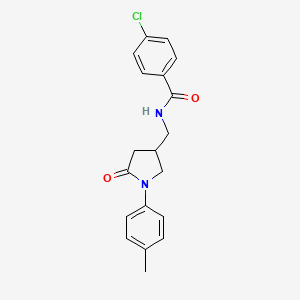

(4-cyclopropylidenepiperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which they occur, and the yields of the product .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds between its atoms, and its electronic structure .Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as its melting point, boiling point, and solubility, as well as its chemical properties such as its reactivity and stability .Aplicaciones Científicas De Investigación

Protection of 2′-Hydroxy Functions in Oligoribonucleotide Synthesis

The use of protecting groups like the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) for the protection of 2′-hydroxy functions during oligoribonucleotide synthesis highlights the importance of selective protection in facilitating synthetic processes. The acid lability of Ctmp, similar to that of 4-methoxytetrahydropyran-4-yl (Mthp), under mild hydrolytic conditions demonstrates the nuanced control required in oligonucleotide synthesis (Reese, Serafinowska, & Zappia, 1986).

CAN-mediated Rearrangement in Synthesis

The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones underscores the versatility of chemical transformations in creating new compounds with potential biological activity. This strategy, which includes the synthesis of meperidine analogs, highlights the utility of chemical rearrangement techniques in drug discovery and development (Chang, Wu, Lin, & Hung, 2006).

Synthesis of Pyrazole Derivatives

The regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through 1,3-dipolar cycloaddition of nitrile imines with 3-formylchromones represents an example of constructing complex molecules from simpler precursors. This process emphasizes the role of regioselective reactions in synthesizing compounds that could serve as intermediates for further chemical or pharmacological studies (Alizadeh, Moafi, & Zhu, 2015).

Antimicrobial Activity of Pyrazoline Derivatives

Research into the synthesis and antimicrobial activity of pyrazoline derivatives, such as the series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrates the intersection of synthetic chemistry and microbiology. The identification of compounds with high antimicrobial activity suggests a path toward developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Mecanismo De Acción

Target of Action

Piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Mode of Action

It’s known that the benzyl-piperidine group provides good binding to the catalytic site of the ache enzyme, interacting with trp84, trp279, phe330, and phe331 .

Biochemical Pathways

Piperidine derivatives have been found to have a broad scope of potential therapeutic applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHMSEUAKSPOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)

![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)